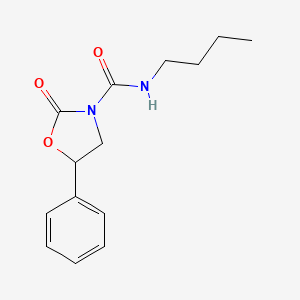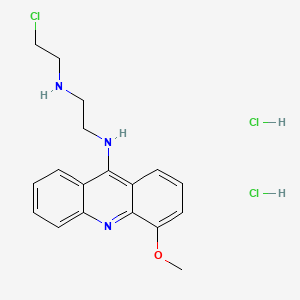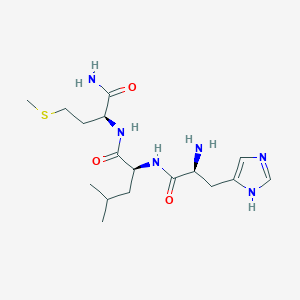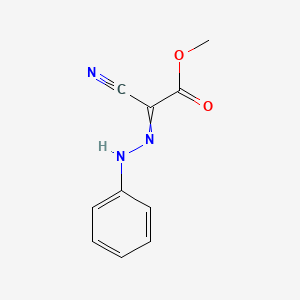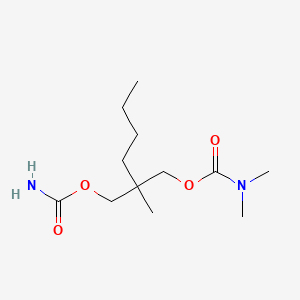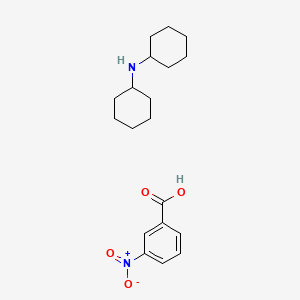
3-Nitrobenzoic acid dicyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzoic acid dicyclohexylamine salt is a chemical compound formed by the reaction of 3-nitrobenzoic acid with dicyclohexylamine. 3-Nitrobenzoic acid is an aromatic compound with the formula C7H5NO4, characterized by a nitro group (-NO2) and a carboxylic acid group (-COOH) in the meta position relative to each other . Dicyclohexylamine is an organic compound with the formula (C6H11)2NH, commonly used as a base in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Nitrobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The reaction typically yields a mixture of 3-nitrobenzoic acid along with minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid. Another method involves the nitration of methyl benzoate followed by hydrolysis .
To prepare 3-nitrobenzoic acid dicyclohexylamine salt, 3-nitrobenzoic acid is reacted with dicyclohexylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the salt precipitates out. The product is then filtered, washed, and dried.
Industrial Production Methods
Industrial production of 3-nitrobenzoic acid involves large-scale nitration of benzoic acid using controlled reaction conditions to maximize yield and purity. The resulting 3-nitrobenzoic acid is then reacted with dicyclohexylamine in batch reactors to produce the salt. The product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrobenzoic acid dicyclohexylamine salt can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may require strong electrophiles and catalysts to overcome the deactivating effect of the nitro group.
Major Products Formed
Reduction: Reduction of the nitro group yields 3-aminobenzoic acid.
Substitution: Depending on the electrophile used, various substituted derivatives of 3-nitrobenzoic acid can be formed.
Applications De Recherche Scientifique
3-Nitrobenzoic acid dicyclohexylamine salt has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-nitrobenzoic acid dicyclohexylamine salt involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: An isomer of 3-nitrobenzoic acid with the nitro group in the ortho position.
4-Nitrobenzoic acid: An isomer with the nitro group in the para position.
3,5-Dinitrobenzoic acid: A compound with two nitro groups in the meta positions.
Uniqueness
3-Nitrobenzoic acid dicyclohexylamine salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
32895-56-0 |
|---|---|
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;3-nitrobenzoic acid |
InChI |
InChI=1S/C12H23N.C7H5NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h11-13H,1-10H2;1-4H,(H,9,10) |
Clé InChI |
QCYVTEVPCTZMMI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
phosphanium bromide](/img/structure/B14681996.png)



![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
